2-(Diethylamino)ethyl 3-methoxybenzoate
Description
2-(Diethylamino)ethyl 3-methoxybenzoate is an ester derivative combining a 3-methoxybenzoate moiety with a diethylaminoethyl alcohol chain. The diethylaminoethyl group may also act as a directing group in metal-catalyzed reactions, similar to compounds with N,O-bidentate ligands .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(16)12-7-6-8-13(11-12)17-3/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
DRBTUQJCEWJZAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
Structural Similarities : Both compounds are aromatic esters with methoxy substituents.
Key Differences :
- Functional Groups: Ethyl 2-methoxybenzoate lacks the diethylaminoethyl chain, resulting in lower polarity and different reactivity.
- Physical Properties :
Research Findings: Ethyl 2-methoxybenzoate’s regulatory approval for food use contrasts with the unverified safety profile of the diethylaminoethyl analog, which may exhibit higher toxicity due to the amine group .
Diethylaminoethanol (DEAE; CAS 100-37-8)
Structural Similarities: Shares the 2-(diethylamino)ethyl moiety but as an alcohol instead of an ester. Key Differences:
- Reactivity: DEAE’s hydroxyl group enables hydrogen bonding, while the ester group in this compound facilitates hydrolysis or enzymatic cleavage.
- Applications : DEAE is used as a surfactant or catalyst intermediate , whereas the ester derivative could serve as a prodrug or pesticide adjuvant.
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Structural Similarities : Aromatic esters with substituted benzoate groups.
Key Differences :
- Functional Groups : Sulfonylurea herbicides feature triazine rings and sulfonyl groups, enabling herbicidal activity via acetolactate synthase inhibition .
- Bioactivity: Unlike sulfonylureas, this compound lacks documented herbicidal properties but may exhibit surfactant or antimicrobial effects.
Functional Group Analysis
- Ester vs. Amide: Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the ester group in this compound is more hydrolytically labile, favoring applications requiring controlled degradation.
- Aminoalkyl Chains: The diethylaminoethyl group enhances solubility and may interact with biological membranes or metal catalysts, similar to phosphonothiolate derivatives .
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